molecular formula C10H10F2O2 B8365771 2,3-Difluoro-6-propoxy-benzaldehyde

2,3-Difluoro-6-propoxy-benzaldehyde

Cat. No. B8365771
M. Wt: 200.18 g/mol
InChI Key: IOKRRUFNKMGPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-propoxy-benzaldehyde is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-6-propoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-propoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Difluoro-6-propoxy-benzaldehyde

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,3-difluoro-6-propoxybenzaldehyde

InChI

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h3-4,6H,2,5H2,1H3

InChI Key

IOKRRUFNKMGPMU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 52a, 1,2-difluoro-4-propoxy-benzene (17 g, 98.8 mmol) prepared in example 104a was reacted with lithium diisopropyl amine (59.2 mL, 2.0 M in THF, 0.118 mmol), N,N-dimethyl-formamide (9.17 mL, 0.118 mol) and quenched with acetic acid (23.7 g, 0.395 mol) and water (41.2 mL) in tetrahydrofuran to give 2,3-difluoro-6-propoxy-benzaldehyde as a yellow solid (Yield: 8.2 g, 42%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Name
Quantity
41.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.17 mL
Type
reactant
Reaction Step Three
Quantity
59.2 mL
Type
catalyst
Reaction Step Three

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